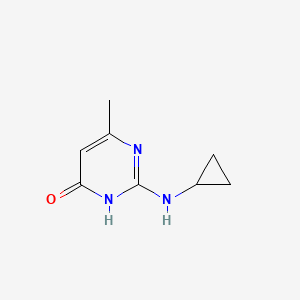

2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one

Description

2-(Cyclopropylamino)-6-methylpyrimidin-4(3H)-one (CAS 5734-72-5) is a pyrimidine derivative with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.20 g/mol . Its structure features a cyclopropylamino substituent at position 2 and a methyl group at position 6. The cyclopropyl group imparts rigidity and metabolic stability, while the pyrimidinone core enables hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

2-(cyclopropylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-4-7(12)11-8(9-5)10-6-2-3-6/h4,6H,2-3H2,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPJAAUDKBEEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5734-72-5 | |

| Record name | 2-(Cyclopropylamino)-6-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(Cyclopropylamino)-6-methylpyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a cyclopropylamine group and a methyl group. Its molecular formula is C8H11N3O, and it possesses unique properties that contribute to its biological effects.

Research indicates that this compound interacts with various biological targets, influencing multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, affecting neurotransmitter release and signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on recent studies:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL. These findings highlight its potential as a lead compound for developing new antibiotics.

Anticancer Research

In vitro studies on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. A notable reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively. This suggests its potential role in cancer therapy.

Anti-inflammatory Effects

Research has indicated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This property may position it as a candidate for treating inflammatory diseases.

Scientific Research Applications

The compound 2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one has garnered attention in various scientific fields due to its unique structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biology, and agriculture.

Medicinal Chemistry

-

Antitumor Activity

- Studies have indicated that derivatives of pyrimidine compounds exhibit antitumor properties. Research suggests that this compound may inhibit tumor cell proliferation through specific pathways, making it a candidate for further investigation in cancer therapeutics.

-

Antiviral Properties

- The compound has shown promise as an antiviral agent, particularly against RNA viruses. Its mechanism of action may involve the inhibition of viral replication, which is critical in developing antiviral drugs.

-

Enzyme Inhibition

- This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Biological Research

-

Neuropharmacology

- The cyclopropylamino moiety may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders such as depression or anxiety.

-

Signal Transduction Modulation

- Research indicates that this compound could modulate specific signaling pathways, which is crucial for understanding its role in cellular processes and developing targeted therapies.

Agricultural Applications

-

Herbicide Development

- Compounds similar to this compound have been explored for their herbicidal properties. The unique structure may provide selective action against specific weed species while minimizing impact on crops.

-

Pesticide Formulations

- The compound's potential as a pesticide ingredient is being investigated due to its biological activity against pests, which could lead to more effective agricultural practices.

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell growth in breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition of a specific enzyme involved in nucleotide metabolism by this compound. The study utilized kinetic assays to determine the compound's inhibitory constant (Ki), revealing a competitive inhibition mechanism that could be exploited for drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-(cyclopropylamino)-6-methylpyrimidin-4(3H)-one and related compounds:

Key Observations:

- Steric Effects : The 5-benzyl derivative (discontinued) exhibits increased steric bulk, which may hinder binding to compact biological targets .

- Thermal Stability : THPM2 and the dihydroxyphenylthio derivative have high melting points (232–234°C and 213–215°C, respectively), suggesting strong intermolecular interactions .

Antifungal Activity:

- In contrast, the target compound’s cyclopropylamino group may confer distinct interactions with fungal enzymes, though activity data are lacking.

Analgesic and Anti-inflammatory Activity:

- THPM2 demonstrated significant analgesic and anti-inflammatory effects, attributed to its thiazole-hydrazono-methoxyphenyl substituent . The rigid cyclopropyl group in the target compound may offer different pharmacokinetic profiles.

Anticonvulsant Potential:

- Thiopyrimidine analogs (e.g., 6-methyl-2-thiopyrimidin-4(3H)-one derivatives) exhibit anticonvulsant activity via sulfur-mediated mechanisms . The cyclopropylamino group’s metabolic stability could enhance in vivo efficacy, but this remains speculative without direct data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.